

# Application Notes and Protocols: Treating TMD-8 Cell Lines with UBX-382

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The TMD-8 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a critical in vitro model for the activated B-cell-like (ABC) subtype of this malignancy.[1][2][3] ABC-DLBCL is characterized by chronic active B-cell receptor (BCR) signaling, which leads to constitutive activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of cell survival and proliferation.[2][3] TMD-8 cells harbor mutations in CD79B and MYD88, which are common in ABC-DLBCL and contribute to the sustained activity of the BCR and NF-κB pathways.[1]

**UBX-382** is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[4][5] BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade.[4][6] By hijacking the ubiquitin-proteasome system, **UBX-382** effectively targets both wild-type and mutant BTK for degradation, offering a promising therapeutic strategy for B-cell malignancies.[4][5][7]

These application notes provide detailed protocols for the culture of TMD-8 cells, treatment with **UBX-382**, and subsequent analysis of its effects on cell viability, BTK degradation, and downstream signaling pathways.

## **Quantitative Data Summary**



The following tables summarize the in vitro and in vivo efficacy of **UBX-382** in the TMD-8 cell line.

| Parameter                    | Value   | Cell Line | Reference |
|------------------------------|---------|-----------|-----------|
| DC50 (BTK<br>Degradation)    | ~4 nM   | TMD-8     | [7]       |
| DC50 (BTK<br>Degradation)    | 4.56 nM | TMD-8     | [5]       |
| IC50 (Cell<br>Proliferation) | 14 nM   | TMD-8     | [5]       |

Table 1: In Vitro Activity of UBX-382 in TMD-8 Cells.

| Treatment<br>Group | Dosage                | Administration                  | Outcome                                                                                      | Reference |
|--------------------|-----------------------|---------------------------------|----------------------------------------------------------------------------------------------|-----------|
| UBX-382            | 3, 10, or 30<br>mg/kg | Oral, once daily<br>for 21 days | Dose-dependent tumor growth inhibition. Complete tumor regression in 10 and 30 mg/kg groups. | [4]       |
| UBX-382            | 30 mg/kg              | Oral, once daily                | Reduced BTK levels in tumors.                                                                | [5]       |

Table 2: In Vivo Efficacy of **UBX-382** in TMD-8 Xenograft Models.

# Signaling Pathways and Experimental Workflows UBX-382 Mechanism of Action

**UBX-382** functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.



Caption: Mechanism of **UBX-382**-mediated BTK degradation.

# BCR Signaling Pathway and Point of UBX-382 Intervention

In ABC-DLBCL, chronic BCR signaling activates BTK, which in turn phosphorylates downstream effectors, ultimately leading to the activation of transcription factors like NF-κB that promote cell survival. **UBX-382**-mediated degradation of BTK effectively shuts down this signaling cascade.





Click to download full resolution via product page

Caption: BCR signaling pathway and **UBX-382**'s point of intervention.



## **Experimental Workflow**

A typical workflow for evaluating the effect of **UBX-382** on TMD-8 cells involves cell culture, treatment, and subsequent analysis through various assays.



Click to download full resolution via product page



Caption: General experimental workflow for **UBX-382** treatment of TMD-8 cells.

# **Experimental Protocols TMD-8 Cell Culture**

#### Materials:

- TMD-8 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (100x)
- L-Glutamine (100x)
- Sterile, vented T-75 culture flasks
- Sterile centrifuge tubes (15 mL and 50 mL)
- Water bath at 37°C
- Biosafety cabinet
- Incubator (37°C, 5% CO2)

#### Complete Growth Medium:

- RPMI-1640
- 20% FBS
- 1% Penicillin-Streptomycin
- 1% L-Glutamine

#### Protocol:



#### • Thawing:

- 1. Rapidly thaw the cryovial of TMD-8 cells in a 37°C water bath until a small ice crystal remains.
- 2. Under sterile conditions in a biosafety cabinet, transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- 3. Centrifuge at 300 x g for 5 minutes.
- 4. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- 5. Transfer the cell suspension to a T-75 flask.
- Maintenance:
  - 1. Incubate the cells at 37°C in a 5% CO2 humidified incubator.
  - 2. TMD-8 cells grow in suspension. Monitor cell density and viability daily.
  - 3. Split the culture every 2-3 days to maintain a cell density between  $0.5 \times 106$  and  $2.0 \times 106$  cells/mL. To split, simply dilute the cell suspension with fresh, pre-warmed complete growth medium.

## **Cell Viability Assay (CellTiter-Glo®)**

#### Materials:

- TMD-8 cells in complete growth medium
- UBX-382 stock solution (e.g., in DMSO)
- Sterile, opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer



#### Protocol:

- Seed TMD-8 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in 100 μL of complete growth medium.
- Prepare serial dilutions of UBX-382 in complete growth medium.
- Add the desired concentrations of UBX-382 to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
- Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the luminescence signal against the log of the UBX-382 concentration and fitting the data to a four-parameter logistic curve.

## **Western Blot for BTK Degradation**

#### Materials:

- TMD-8 cells
- UBX-382
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels



- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-BTK, anti-p-BTK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Protocol:

- Seed TMD-8 cells in a 6-well plate at a density of 1 x 106 cells/mL.
- Treat the cells with various concentrations of UBX-382 (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours).
- Harvest the cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.



- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to a loading control like GAPDH to determine the extent of BTK degradation.

## In Vivo TMD-8 Xenograft Model

#### Materials:

- TMD-8 cells
- Immunocompromised mice (e.g., NOD-SCID or CB17-SCID)
- Matrigel
- UBX-382 formulation for oral gavage
- Vehicle control
- · Calipers for tumor measurement

#### Protocol:

- Harvest TMD-8 cells during their logarithmic growth phase.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 107 cells) into the flank of each mouse.
- Monitor the mice for tumor growth. Tumors should be palpable within 10-15 days.



- When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
- Administer UBX-382 (e.g., 3, 10, or 30 mg/kg) or vehicle control orally once daily.
- Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width2) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BTK levels).

## Conclusion

The TMD-8 cell line is an invaluable tool for studying the pathobiology of ABC-DLBCL and for evaluating novel therapeutic agents like **UBX-382**. The protocols outlined above provide a framework for investigating the potent and specific degradation of BTK by **UBX-382** and its downstream consequences on cell viability and tumor growth. These methods can be adapted for more detailed mechanistic studies and for the preclinical evaluation of other BTK-targeting therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TMD8 Cells [cytion.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]



- 3. cytion.com [cytion.com]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of a novel B-cell lymphoma cell line with suppressed growth by gamma-secretase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Treating TMD-8 Cell Lines with UBX-382]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377277#treating-tmd-8-cell-lines-with-ubx-382]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com